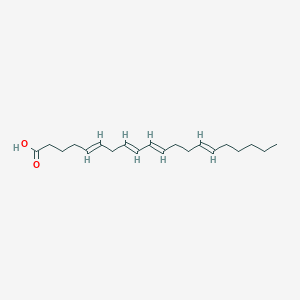

Icosa-5,8,10,14-tetraenoic acid

描述

属性

分子式 |

C20H32O2 |

|---|---|

分子量 |

304.5 g/mol |

IUPAC 名称 |

(5E,8E,10E,14E)-icosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,10-13,15-16H,2-5,8-9,14,17-19H2,1H3,(H,21,22)/b7-6+,11-10+,13-12+,16-15+ |

InChI 键 |

ZRVOHYJWSYEIDY-OWVSISMKSA-N |

手性 SMILES |

CCCCC/C=C/CC/C=C/C=C/C/C=C/CCCC(=O)O |

规范 SMILES |

CCCCCC=CCCC=CC=CCC=CCCCC(=O)O |

产品来源 |

United States |

准备方法

Enzymatic Oxidation of Arachidonic Acid

In Aplysia californica neural tissue, intracellular stimulation triggers the metabolism of arachidonic acid (5,8,11,14-icosatetraenoic acid) into 12-hydroperoxy-5,8,10,14-icosatetraenoic acid (12-HPETE) via 12-lipoxygenase activity. Further enzymatic conversion of 12-HPETE yields 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid (8-HEpETE), a metabolite structurally related to this compound. This pathway demonstrates the biological feasibility of generating tetraenoic acids through oxidative modifications.

Chemical Synthesis Strategies

Wittig and Horner-Wadsworth-Emmons Reactions

Stepwise construction of the carbon chain using Wittig reagents or phosphonate-based olefination offers a modular approach. For example:

-

Segment Coupling : Synthesize C1–C8 and C9–C20 fragments with pre-installed double bonds at positions 5, 8, 10, and 14.

-

Stille or Suzuki Cross-Coupling : Connect fragments while preserving stereochemistry.

-

Carboxylic Acid Functionalization : Introduce the terminal carboxyl group via oxidation of a primary alcohol or hydrolysis of a nitrile.

This strategy demands stringent protection/deprotection protocols to prevent unwanted side reactions at the conjugated dienes.

Extraction and Purification Techniques

Solvent Extraction from Biological Matrices

In studies of Aplysia neural tissue, lipid extraction involves:

Chromatographic Purification

-

Reversed-Phase HPLC : Methanol/water/acetic acid (75:25:0.01) eluent resolves this compound from structural analogs.

-

Straight-Phase HPLC : Hexane/isopropanol (94:6) separates methyl esters of the compound for spectroscopic analysis.

Analytical Validation of Synthesis Products

Spectroscopic Characterization

常见问题

Advanced Question

- Purity assessment : Use HPLC with UV detection (λ = 235 nm for conjugated dienes) and confirm >95% purity .

- Stability testing : Store derivatives at -80°C under nitrogen to prevent autoxidation. Monitor degradation via thin-layer chromatography (TLC) over time .

- Structural confirmation : Compare synthetic products with biosynthetic standards using tandem MS/MS fragmentation .

What statistical approaches are recommended for analyzing small sample size effects in studies involving this compound?

Advanced Question

For small sample sizes (n < 10):

- Use non-parametric tests (e.g., Mann-Whitney U) to compare groups, as fatty acid data often violate normality assumptions .

- Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals to contextualize biological relevance .

- Apply false discovery rate (FDR) correction for multiple comparisons in omics datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。